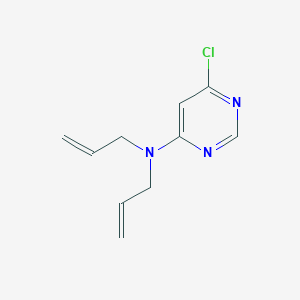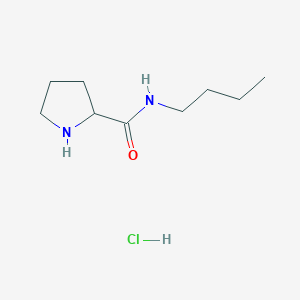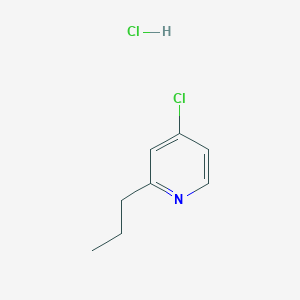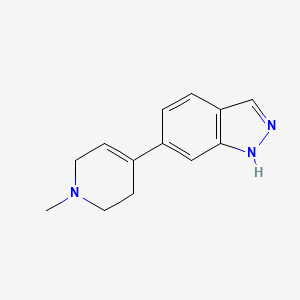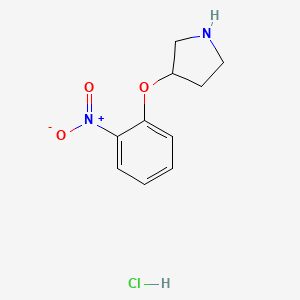![molecular formula C10H20N2S B1464842 [1-(Thiolan-3-yl)piperidin-4-yl]methanamine CAS No. 1251332-38-3](/img/structure/B1464842.png)
[1-(Thiolan-3-yl)piperidin-4-yl]methanamine
Vue d'ensemble
Description
“[1-(Thiolan-3-yl)piperidin-4-yl]methanamine” is a chemical compound with the molecular formula C10H20N2S and a molecular weight of 200.34 . It’s also known as "(1-(Tetrahydrothiophen-3-yl)piperidin-4-yl)methanamine" .
Molecular Structure Analysis
The molecular structure of “[1-(Thiolan-3-yl)piperidin-4-yl]methanamine” consists of a piperidine ring attached to a thiolane ring via a methanamine bridge . The piperidine ring is a six-membered ring with one nitrogen atom, while the thiolane ring is a five-membered ring with one sulfur atom .Applications De Recherche Scientifique
Synthesis of Bioactive Piperidine Derivatives
Piperidine derivatives are crucial in medicinal chemistry due to their presence in various pharmaceuticals. The compound “[1-(Thiolan-3-yl)piperidin-4-yl]methanamine” can be used as a precursor for synthesizing bioactive piperidine derivatives. These derivatives have shown potential in treating a wide range of conditions, from cancer to neurodegenerative diseases .
Development of Anticancer Agents
Research indicates that piperidine derivatives can act as anticancer agents. The thiolane ring present in “[1-(Thiolan-3-yl)piperidin-4-yl]methanamine” may contribute to the compound’s ability to inhibit cancer cell growth and could be utilized in the development of new anticancer drugs .
Antimicrobial and Antifungal Applications
The structural moiety of piperidine is known to exhibit antimicrobial and antifungal properties. “[1-(Thiolan-3-yl)piperidin-4-yl]methanamine” could be explored for its efficacy against various bacterial and fungal strains, potentially leading to new treatments for infections .
Neuropharmacological Research
Piperidine compounds are often used in neuropharmacological research due to their impact on the central nervous system. This particular compound could be studied for its effects on neurotransmitter regulation, which may lead to new insights into the treatment of neurological disorders .
Analgesic and Anti-inflammatory Drug Design
The piperidine structure is commonly found in analgesic and anti-inflammatory drugs. “[1-(Thiolan-3-yl)piperidin-4-yl]methanamine” could serve as a scaffold for designing new pain-relief medications with potentially fewer side effects than current options .
Chemical Biology and Probe Development
In chemical biology, piperidine derivatives are used to develop probes that can help understand biological processes. “[1-(Thiolan-3-yl)piperidin-4-yl]methanamine” might be valuable in creating such probes, particularly for studying protein interactions and enzyme activities .
Orientations Futures
The future directions for research on “[1-(Thiolan-3-yl)piperidin-4-yl]methanamine” and similar compounds could involve further exploration of their biological activities and potential therapeutic applications. Piperidine derivatives, in particular, are of interest due to their wide range of biological activities .
Propriétés
IUPAC Name |
[1-(thiolan-3-yl)piperidin-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2S/c11-7-9-1-4-12(5-2-9)10-3-6-13-8-10/h9-10H,1-8,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARSYIEPHCWGSGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)C2CCSC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(Thiolan-3-yl)piperidin-4-yl]methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{[2-(Tert-butyl)-4-methylphenoxy]-methyl}piperidine hydrochloride](/img/structure/B1464759.png)
![3-{[2-Bromo-4-(sec-butyl)phenoxy]-methyl}piperidine hydrochloride](/img/structure/B1464761.png)
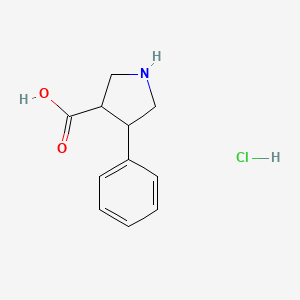


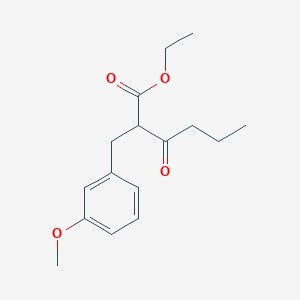
![3-[4-(Sec-butyl)phenoxy]azetidine](/img/structure/B1464770.png)
![4-{[3-(Dimethylamino)propyl]amino}-3-nitrobenzoic acid hydrochloride](/img/structure/B1464771.png)
